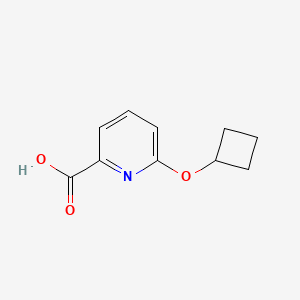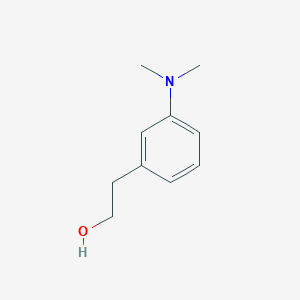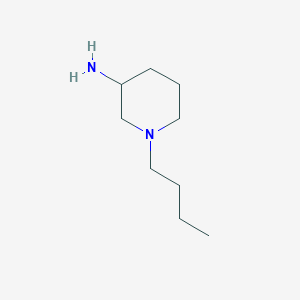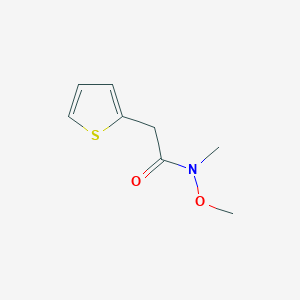![molecular formula C14H13ClN2O2 B3093866 2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 125038-59-7](/img/structure/B3093866.png)
2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
Vue d'ensemble
Description
“2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide” is a chemical compound that has been mentioned in the context of being a novel intermediate and polymorph . It has an empirical formula of C13H11ClN2O2 and a molecular weight of 262.69 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc(NC(=O)c2cccnc2Cl)cc1 . This indicates that the compound contains a methoxyphenyl group attached to a pyridine ring via an amide linkage, with a chlorine atom on the pyridine ring.
Applications De Recherche Scientifique
Synthesis and Chemical Modification
- Synthesis Techniques : The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides has been explored, showcasing methods to create compounds similar to 2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide. This includes the use of amines and chloropyridine carboxylic acids (Pan Qing-cai, 2011).
- Chemical Modifications : Studies on the modification of similar pyridine carboxamides have been conducted, providing insights into the potential for creating derivatives of this compound for specific applications (Cunbin Nie et al., 2020).
Biological Activities
- Antimicrobial Activity : Research has shown that derivatives of pyridine carboxamides exhibit significant antibacterial and antifungal activities. This suggests that this compound could potentially be explored for its antimicrobial properties (I. O. Zhuravel et al., 2005; R. Al-Salahi et al., 2010).
- Anticonvulsant and Antidepressant Properties : Certain pyridine carboxamides have been evaluated for their anticonvulsant and antidepressant activities, indicating the potential for neurological applications of this compound (M. Kubicki et al., 2000; Asha B. Thomas et al., 2016).
Structural Analysis
- Crystal Structures : The crystal structures of similar compounds have been determined, providing a basis for understanding the molecular geometry and potential reactivity of this compound (J. Quiroga et al., 1999; Jorge Trilleras et al., 2009).
Mécanisme D'action
Target of Action
It’s known that nicotinamide derivatives have been investigated for a variety of biological applications .
Mode of Action
Nicotinamide and its derivatives have been found to exhibit antibacterial, antimicrobial, antifungal, anti-hiv, and anti-pesticide properties .
Biochemical Pathways
It’s known that nicotinamide is a component of nicotinamide adenine dinucleotide (nad), a crucial coenzyme in various biological reactions .
Pharmacokinetics
The compound has a molecular weight of 27672, a predicted density of 1259±006 g/cm3, and a predicted boiling point of 4819±450 °C . These properties may influence its pharmacokinetic behavior.
Propriétés
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBHNBYSIGGVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




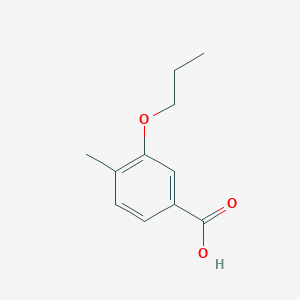
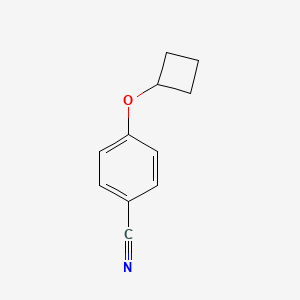
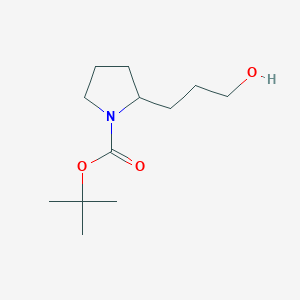
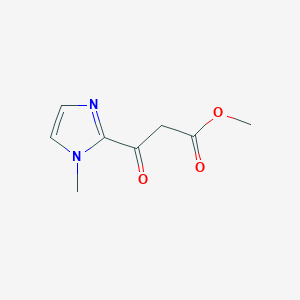


![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)
